Methyl 3-hydroxy-9-methyldecanoate
Description
Structure
2D Structure
Properties
CAS No. |
62675-85-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 3-hydroxy-9-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-4-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
SDWIGWGWFPLXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Isolation and Characterization from Biological Sources
The initial identification and subsequent characterization of methyl 3-hydroxy-9-methyldecanoate have been largely achieved through the chemical analysis of marine life.
This fatty acid derivative was first brought to light through studies on sacoglossan mollusks, a group of sea slugs known for their ability to sequester chloroplasts from the algae they consume. Specifically, research on species such as Elysia rufescens and Elysia ornata led to the isolation of a family of compounds known as kahalalides. nih.gov It was within the chemical structure of these complex molecules that 3-hydroxy-9-methyldecanoic acid was first identified. nih.gov
This compound, or more precisely its corresponding acid, 3-hydroxy-9-methyldecanoic acid, serves as a fundamental building block for several members of the kahalalide family of depsipeptides. nih.gov These compounds are characterized by a peptide chain and a fatty acid component. The 3-hydroxy-9-methyldecanoic acid has been identified in kahalalides E, H, J, K, O, P, and Q. nih.gov The presence of this specific fatty acid is a defining feature of these particular kahalalide variants. nih.gov
Table 1: Kahalalides Containing 3-hydroxy-9-methyldecanoic Acid
| Kahalalide | Source Organism(s) |
| Kahalalide E | Elysia rufescens |
| Kahalalide H | Elysia rufescens |
| Kahalalide J | Elysia rufescens |
| Kahalalide K | Bryopsis pennata |
| Kahalalide O | Elysia ornata, Bryopsis pennata |
| Kahalalide P | Not specified in provided context |
| Kahalalide Q | Not specified in provided context |
Presence in Microbial Metabolomes
While the most well-documented source of 3-hydroxy-9-methyldecanoic acid is through its association with kahalalides from marine mollusks and their algal diet, there is consideration for its potential origin within microbial metabolomes.
The structural diversity of natural products often points to microbial biosynthesis. While direct isolation of this compound from fungal or bacterial extracts is not extensively detailed in the provided search results, the complex nature of the kahalalides themselves suggests a possible microbial origin. The ultimate producers of many marine natural products are often symbiotic microorganisms, such as bacteria or fungi, living in or on the host organism. Therefore, it is plausible that the 3-hydroxy-9-methyldecanoic acid moiety is biosynthesized by a microbial symbiont of the Bryopsis algae, which is then consumed by the sacoglossan mollusks. Further investigation into the metabolomes of bacteria and fungi associated with these marine organisms could definitively confirm the microbial production of this fatty acid.
Biosynthesis and Metabolic Pathways
Proposed Enzymatic Pathways for 3-Hydroxylation
The introduction of a hydroxyl group at the C-3 position is a key step. This is a common feature in fatty acid metabolism, particularly in the context of β-oxidation.
The β-oxidation spiral is a major catabolic pathway for fatty acids. However, intermediates of this pathway can be diverted for biosynthetic purposes. The formation of a 3-hydroxyacyl intermediate is a central part of this cycle.
Acyl-CoA Oxidase: The process would begin with a precursor, likely 9-methyldecanoyl-CoA. The first step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase (ACO). ebi.ac.uktaylorandfrancis.com This enzyme introduces a double bond between the α and β carbons (C-2 and C-3) of the fatty acyl-CoA, yielding an enoyl-CoA intermediate. ACO utilizes FAD as a cofactor and produces hydrogen peroxide (H2O2). ebi.ac.uktaylorandfrancis.com
3-hydroxyacyl-CoA Dehydrogenase: In the subsequent step, an enoyl-CoA hydratase would hydrate (B1144303) the double bond, forming a 3-hydroxyacyl-CoA. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) is a key player in the third reaction of the mitochondrial β-oxidation cascade, catalyzing the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. nih.gov However, the reverse reaction or the release of the 3-hydroxyacyl-CoA intermediate before further oxidation could provide the 3-hydroxy-9-methyldecanoyl-CoA necessary for the synthesis of the final product. The disruption or incomplete nature of β-oxidation can lead to the accumulation and release of 3-hydroxy fatty acids. nih.gov
Table 1: Key Enzymes in Proposed 3-Hydroxylation Pathway
| Enzyme | Role | Substrate (Proposed) | Product (Proposed) | Cofactor |
| Acyl-CoA Oxidase (ACO) | Introduces a double bond at the C2-C3 position. | 9-methyldecanoyl-CoA | trans-Δ2-Enoyl-9-methyldecanoyl-CoA | FAD |
| Enoyl-CoA Hydratase | Hydrates the double bond to form a hydroxyl group. | trans-Δ2-Enoyl-9-methyldecanoyl-CoA | 3-Hydroxy-9-methyldecanoyl-CoA | - |
| 3-hydroxyacyl-CoA Dehydrogenase (HADH) | Interconverts 3-hydroxyacyl-CoA and 3-ketoacyl-CoA. | 3-Keto-9-methyldecanoyl-CoA | L-3-Hydroxy-9-methyldecanoyl-CoA | NAD+/NADH |
The stereochemistry of the hydroxyl group is critical and is dictated by the enzymes involved. In mammalian peroxisomes, both L- and D-bifunctional proteins exist, which handle the hydration and dehydrogenation steps of β-oxidation. nih.gov The D-bifunctional protein, for instance, is known to act on 2-methyl-branched fatty acids. nih.gov The formation of specific isomers, such as the (2R,3R)-anti configuration, is a known outcome of certain microbial and mammalian enzymatic reductions of a 2-methyl-3-ketoacyl precursor, highlighting the precise stereochemical control exerted by these enzymes. nsf.govorgsyn.org The specific isomer of Methyl 3-hydroxy-9-methyldecanoate formed would depend on the specific hydratase and dehydrogenase enzymes present in the producing organism.
Origin of Methyl Branching
The methyl group at the C-9 position indicates the use of a branched-chain precursor in the initial stages of fatty acid synthesis. There are several established mechanisms for introducing such branches.
The most direct way to form a 9-methyldecanoic acid backbone is to use a branched-chain starter unit for fatty acid synthesis. This process is well-documented in many bacteria. asm.org Branched-chain amino acids like leucine (B10760876), isoleucine, and valine serve as the ultimate precursors. asm.orgnih.gov For a 9-methyldecanoic acid (an iso-fatty acid), the likely starter unit is isovaleryl-CoA, which is derived from the catabolism of leucine. This starter unit would then be elongated by the fatty acid synthase (FAS) complex, adding two-carbon units from malonyl-CoA in successive cycles.
An alternative mechanism for introducing methyl branches involves the use of methylmalonyl-CoA instead of malonyl-CoA as the extender unit during fatty acid synthesis. nih.govquora.com Fatty acid synthase (FASN) is known to be able to incorporate methylmalonyl-CoA, which adds a three-carbon unit that results in a methyl branch after decarboxylation. nih.gov Methylmalonyl-CoA itself is formed from propionyl-CoA, which can be derived from the catabolism of amino acids like isoleucine, valine, and methionine, or from odd-chain fatty acids. taylorandfrancis.comnih.gov
A third possibility for methyl group introduction is through the action of a methyltransferase enzyme that uses S-adenosyl methionine (SAM) as the methyl donor. nih.govnih.gov SAM is a universal methyl donor involved in the methylation of a vast array of molecules, including lipids. nih.govresearchgate.net While more common for creating cyclopropane (B1198618) rings on fatty acid chains, SAM-dependent methyltransferases can also catalyze C-methylation on the fatty acid backbone. nih.govsci-hub.se This would involve the methylation of a decanoic acid precursor at the C-9 position.
Table 2: Proposed Mechanisms for Methyl Branching
| Mechanism | Precursor(s) | Key Enzyme(s) | Description |
| Branched-Chain Precursor | Isovaleryl-CoA (from Leucine), Malonyl-CoA | Fatty Acid Synthase (FAS) | An iso-starter unit is elongated by the FAS complex. |
| Methylmalonyl-CoA Elongation | Acetyl-CoA, Methylmalonyl-CoA | Fatty Acid Synthase (FAS) | Methylmalonyl-CoA is used as an extender unit instead of malonyl-CoA. |
| SAM-Dependent Methylation | Decanoyl-CoA, S-Adenosyl Methionine (SAM) | Methyltransferase | A methyl group is transferred from SAM to the fatty acid chain. |
Following the formation of the 3-hydroxy-9-methyldecanoic acid (or its CoA thioester), a final esterification step with methanol (B129727), catalyzed by an esterase or synthase, would yield the final product, this compound.
Isotopic Labeling Studies for Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules and unravel biosynthetic pathways. nih.gov By supplying microorganisms with precursors enriched with stable isotopes like Deuterium (B1214612) (²H) or Carbon-13 (¹³C), scientists can track the incorporation of these isotopes into the final product, thereby identifying the building blocks and enzymatic reactions involved.
To elucidate the biosynthetic pathway of this compound, deuterium-labeled precursors would be invaluable. The branched structure at the 9-position strongly suggests a link to the catabolism of branched-chain amino acids. nih.govplos.org
[2H10]leucine: The amino acid leucine is a known precursor for branched-chain fatty acids. nih.gov When catabolized, leucine can be converted into isovaleryl-CoA, which can serve as a primer for fatty acid synthesis, leading to the formation of an iso-branched fatty acid. nih.gov By feeding an organism with [2H10]leucine and analyzing the mass spectrum of the produced this compound, researchers could determine if the deuterium atoms are incorporated into the terminal end of the decanoate (B1226879) chain, confirming leucine as the origin of the 9-methyl group. Studies on 3T3-L1 adipocytes have demonstrated that leucine contributes significantly to the lipogenic acetyl-CoA pool. nih.gov
[methyl-2H3]methionine: Methionine, through its activated form S-adenosylmethionine (SAM), is the primary methyl group donor in most biological methylation reactions. healyourmind.com.aunih.govnih.gov If the methyl group at the 9-position arises from a methylation event on a straight-chain precursor, feeding the organism [methyl-2H3]methionine would result in the incorporation of a deuterated methyl group at this position. This would be readily detectable by mass spectrometry. The methionine cycle is a critical metabolic hub for generating SAM for these methylation reactions. youtube.com
The following table outlines a hypothetical isotopic labeling experiment to determine the origin of the methyl group in 9-methyldecanoate.
| Labeled Precursor | Expected Incorporation Site in 9-methyldecanoate | Implication for Biosynthesis |
| [2H10]leucine | Terminal isopropyl group (C9 and C10) | The branched-chain is derived from leucine catabolism. |
| [methyl-2H3]methionine | Methyl group at C9 | The methyl group is added via a methylation reaction. |
Microbial Biotransformation Routes to Related Compounds
The production of specialty chemicals through microbial fermentation is a rapidly advancing field. nih.govresearchgate.net By harnessing the metabolic machinery of microorganisms and employing genetic engineering techniques, it is possible to create "microbial factories" for the synthesis of desired compounds.
Directed Biosynthesis in Engineered Microorganisms
Directed biosynthesis in engineered microorganisms presents a promising avenue for the production of this compound and related compounds. This approach involves introducing and optimizing specific metabolic pathways in a host organism, such as Escherichia coli or Saccharomyces cerevisiae, that is well-suited for industrial fermentation. nih.govnih.govgoogle.com
The biosynthesis of polyhydroxyalkanoates (PHAs) provides a relevant model system. nih.govasm.orgresearchgate.net PHAs are polyesters composed of 3-hydroxy fatty acid monomers. The enzymes involved in PHA biosynthesis, particularly PHA synthases, have a broad substrate specificity and can incorporate a variety of 3-hydroxyacyl-CoA monomers. researchgate.net By engineering a microbial host to produce 3-hydroxy-9-methyldecanoyl-CoA and expressing a suitable PHA synthase, it would be theoretically possible to produce a polymer containing this monomer. Subsequent methanolysis of the polymer would yield this compound.
The key steps in engineering a microorganism for this purpose would likely involve:
Enhancing the precursor supply: This could involve upregulating the pathways for branched-chain amino acid catabolism to increase the pool of isovaleryl-CoA (derived from leucine) to serve as a starter unit for fatty acid synthesis. nih.gov
Introducing key enzymes: This would include expressing genes for enzymes that can perform the necessary hydroxylation at the C3 position. The fatty acid β-oxidation pathway naturally generates 3-hydroxyacyl-CoA intermediates. researchgate.net
Expressing a methyltransferase: A fatty acid O-methyltransferase could be introduced to directly esterify the final fatty acid product. nih.gov
Optimizing the host metabolism: This often involves deleting competing pathways to redirect metabolic flux towards the desired product and optimizing fermentation conditions. nih.gov
The following table summarizes potential genetic modifications for the directed biosynthesis of this compound in a microbial host.
| Genetic Modification | Target Pathway | Desired Outcome |
| Overexpression of branched-chain keto-acid dehydrogenase | Leucine Catabolism | Increased supply of isovaleryl-CoA primer |
| Expression of a suitable 3-hydroxyacyl-ACP dehydratase variant | Fatty Acid Biosynthesis | Accumulation of 3-hydroxyacyl intermediates |
| Expression of a fatty acid O-methyltransferase | Esterification | Conversion of the fatty acid to its methyl ester |
| Deletion of competing fatty acid degradation pathways | Beta-Oxidation | Prevention of product degradation |
Chemical Synthesis and Stereoselective Methodologies
Total Synthesis Strategies for Methyl 3-hydroxy-9-methyldecanoate
While a definitive, standalone total synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceived through established methodologies for constructing similar long-chain β-hydroxy fatty acids. Strategies often involve the creation of a carbon backbone and the stereocontrolled introduction of the hydroxyl group.
A plausible approach can be adapted from the synthesis of analogous compounds like (R)-3-hydroxy-decanoic acid. frontiersin.orgnih.gov Such a strategy could involve a multi-step sequence commencing with a chiral precursor to establish the stereochemistry at the C3 position. Key reactions would include carbon chain elongation and functional group manipulations to achieve the final structure. For instance, a convergent synthesis could unite a fragment bearing the C1-C4 portion, including the methyl ester and hydroxyl group, with a second fragment representing the C5-C10 branched alkyl chain.
Development of Stereoselective Synthetic Approaches
The biological activity of hydroxy fatty acids is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of molecules like this compound is of paramount importance.
Asymmetric Catalysis for Chiral Induction (e.g., homogeneous hydrogenation)
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of synthesizing β-hydroxy esters, the asymmetric reduction of a β-keto ester precursor is a common and effective strategy. This involves the use of a chiral catalyst to selectively produce one enantiomer of the hydroxyl group.
For example, homogeneous hydrogenation using a biphosphinorhodium catalyst can be employed to reduce a methyl 3-oxo-9-methyldecenoate precursor. orgsyn.org The choice of chiral phosphine (B1218219) ligands complexed to the rhodium center is critical for inducing high levels of enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere, with the catalyst directing the delivery of hydrogen to one face of the carbonyl group. This method is advantageous for its operational simplicity and the high stereochemical purity it can afford. orgsyn.org The diastereoselectivity of such reductions can often be enhanced by optimizing reaction conditions, such as temperature, as lower temperatures tend to favor higher specificity. orgsyn.org
| Reaction | Catalyst System | Key Feature | Reference |
| Asymmetric Hydrogenation | Biphosphinorhodium Catalyst | High enantioselectivity in the reduction of β-keto esters. | orgsyn.org |
Diastereoselective Reactions for Specific Isomer Formation (e.g., aldol (B89426) condensations)
Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters in a controlled manner. Aldol condensations, particularly asymmetric variations, are a cornerstone for the synthesis of β-hydroxy carbonyl compounds. An Evans' asymmetric aldol reaction, for instance, could be employed to set up the chiral centers at C2 and C3. manchester.ac.uk This method utilizes a chiral auxiliary to direct the aldol addition of an enolate to an aldehyde, thereby controlling the stereochemical outcome.
Following the aldol reaction, further steps would be required to elaborate the rest of the carbon chain and introduce the 9-methyl group. This might involve cross-coupling reactions or other carbon-carbon bond-forming strategies.
Enantioselective Synthesis of Hydroxy β-Methyl Fatty Acid Esters
The enantioselective synthesis of hydroxy β-methyl fatty acid esters can be achieved through various means, including enzymatic resolutions and the use of chiral building blocks. Lipase-catalyzed enantioselective acetylation is one such method. frontiersin.orgnih.gov In this approach, a racemic mixture of the β-hydroxy ester is treated with a lipase (B570770), such as Pseudomonas Amano lipase (PS Amano), in the presence of an acetylating agent. The enzyme selectively acetylates one enantiomer, allowing for the separation of the acetylated and unreacted enantiomers.
Another powerful strategy involves starting from a "chiral pool" precursor, a readily available enantiomerically pure natural product. For instance, the synthesis of (R)-3-hydroxy fatty acids has been achieved starting from cellulose-derived levoglucosenone. nih.gov This approach leverages the inherent chirality of the starting material to produce the desired enantiomer without the need for an explicit asymmetric induction step. nih.gov
Precursor-Based Synthetic Routes
Utilization of Symmetric Diols and Functionalized Intermediates
The synthesis of hydroxy β-methyl fatty acid esters has been successfully accomplished using symmetric diols as starting materials. This approach offers a concise route to these valuable compounds. The strategy typically involves the mono-protection of the symmetric diol, followed by oxidation of the remaining hydroxyl group to an aldehyde or carboxylic acid. Subsequent chain elongation and functional group transformations can then lead to the target molecule. This methodology provides a flexible platform for accessing a variety of hydroxy fatty acid derivatives with different chain lengths and hydroxyl group positions.
Derivatization of Simpler Methyl-Branched Fatty Acid Esters
The synthesis of this compound from simpler, pre-existing methyl-branched fatty acid esters through direct hydroxylation at the C-3 position presents significant regiochemical challenges. Controlling the specific position of hydroxylation on a saturated carbon chain is inherently difficult. Therefore, a more practical and commonly employed strategy involves the construction of the carbon skeleton from smaller, functionalized building blocks. One of the most effective and well-established methods for the synthesis of β-hydroxy esters is the Reformatsky reaction. tandfonline.comnih.govacs.org
The Reformatsky reaction facilitates the formation of a carbon-carbon bond between a carbonyl compound and an α-halo ester, mediated by metallic zinc. tandfonline.comacs.org To synthesize this compound, this reaction would involve the condensation of 7-methyl-2-octanone with an appropriate methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl iodoacetate.
The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of the methyl haloacetate, which generates an organozinc intermediate known as a Reformatsky enolate. acs.org This enolate is less basic than the more common lithium enolates, which prevents it from undergoing self-condensation or deprotonating the ketone starting material. The Reformatsky enolate then adds to the carbonyl carbon of 7-methyl-2-octanone. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final product, this compound.
A general scheme for this synthesis is presented below:
Scheme 1: Synthesis of this compound via the Reformatsky Reaction

The reaction is typically carried out in an aprotic solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or a mixture of benzene (B151609) and ether. The zinc metal is often activated prior to use to remove any passivating oxide layer and enhance reactivity.
Stereoselectivity
Since the reaction creates a new stereocenter at the C-3 position, the stereochemical outcome is an important consideration. The use of an achiral ketone and ester will result in a racemic mixture of (R)- and (S)-methyl 3-hydroxy-9-methyldecanoate. However, advancements in asymmetric synthesis have led to the development of stereoselective Reformatsky reactions. nih.govrsc.org Diastereoselectivity can be induced by using a chiral substrate, for instance, if the ketone already contains a stereocenter that can direct the approach of the enolate. nih.gov Enantioselective versions of the Reformatsky reaction often employ chiral ligands, such as chiral amino alcohols or BINOL derivatives, which coordinate to the zinc atom and create a chiral environment, favoring the formation of one enantiomer over the other. acs.orgrsc.orgscilit.com
Research Findings
While specific studies detailing the synthesis of this compound via this exact route are not extensively documented in readily available literature, the Reformatsky reaction is a robust and predictable method for preparing β-hydroxy esters. The yields and reaction conditions can be optimized based on analogous reactions reported in the literature. The following table outlines the key parameters for this synthetic approach.
| Parameter | Description | Typical Conditions/Reagents | Reference |
| Starting Ketone | 7-methyl-2-octanone | Commercially available or synthesized via standard methods. | nist.govnih.gov |
| α-Halo Ester | Methyl bromoacetate or Methyl iodoacetate | Commercially available. | nih.gov |
| Metal | Zinc | Dust, powder, or granules; often activated with I₂, HCl, or TMSCl. | tandfonline.com |
| Solvent | Aprotic, anhydrous | Diethyl ether, THF, Benzene/Ether mixture. | tandfonline.com |
| Reaction Temperature | Varies | Typically initiated at room temperature and may be heated to reflux. | tandfonline.com |
| Workup | Acidic | Dilute aqueous acid (e.g., HCl, H₂SO₄) or saturated NH₄Cl solution. | acs.org |
| Product | This compound | A β-hydroxy ester. | - |
| Stereocontrol | For enantioselective synthesis | Chiral ligands (e.g., (-)-sparteine, BINOL derivatives). | acs.orgrsc.org |
This building-block approach, particularly the Reformatsky reaction, provides a reliable and versatile route to this compound and its analogs, overcoming the challenges of direct derivatization of simpler fatty acid esters.
Advanced Structural Characterization and Elucidation
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides detailed information about the molecular framework and functional groups present in Methyl 3-hydroxy-9-methyldecanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the carbonyl group and the hydroxyl-bearing carbon, the methine proton at the branch point, and the terminal methyl groups.
¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy carbon of the ester, the carbons of the long aliphatic chain, and the branched methyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~172-175 |
| C2 (-CH₂-) | ~2.4-2.5 | ~40-45 |
| C3 (-CH(OH)-) | ~3.9-4.1 | ~65-70 |
| C4-C8 (-CH₂-) | ~1.2-1.6 | ~25-35 |
| C9 (-CH(CH₃)-) | ~1.4-1.6 | ~35-40 |
| C10 (-CH₃) | ~0.8-0.9 | ~20-25 |
| 9-CH₃ | ~0.8-0.9 (d) | ~15-20 |
| O-CH₃ | ~3.6-3.7 | ~50-55 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), although it may be weak. The fragmentation pattern is expected to be characteristic of β-hydroxy fatty acid methyl esters.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between C2 and C3, which is typical for compounds with a hydroxyl group at the C3 position. This would result in a prominent ion.
McLafferty rearrangement: This rearrangement is common for esters and could lead to the formation of a specific fragment ion.
Loss of water: Dehydration from the molecular ion is a common fragmentation pathway for alcohols.
Cleavage at the branched point: Fragmentation at the C8-C9 bond due to the methyl branch could also be observed.
Tandem MS (MS/MS) would be employed to further investigate the fragmentation of selected precursor ions, providing more detailed structural information and confirming the connectivity of the molecule. A characteristic fragment for 3-hydroxy fatty acid methyl esters is often observed at m/z 103. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the aliphatic chain and methyl groups.
C=O stretch: A strong absorption band around 1740 cm⁻¹, indicative of the carbonyl group of the ester.
C-O stretch: Absorption bands in the region of 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the alcohol.
Chiral Analysis and Absolute Configuration Determination
This compound has two chiral centers, at the C3 and C9 positions. Determining the absolute configuration at these centers is crucial for understanding its biological activity and for stereoselective synthesis.
Chemical Derivatization for Chiral Resolution (e.g., Marfey's Method)
A common and effective method for determining the absolute configuration of chiral molecules like this compound is through chemical derivatization with a chiral reagent, followed by chromatographic or spectroscopic analysis.
Marfey's Method: This method involves the derivatization of the chiral analyte with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). For this compound, the hydroxyl group at C3 would be derivatized. The resulting diastereomers can then be separated and analyzed by HPLC. The elution order of the diastereomers, when compared to that of standards with known absolute configurations, allows for the determination of the stereochemistry of the original molecule. A modified version of Marfey's method has been developed for the determination of the absolute configurations of α-hydroxy acids. nih.govresearchgate.net
The general procedure would involve:
Reaction of this compound with Marfey's reagent.
Separation of the resulting diastereomeric derivatives using reverse-phase HPLC.
Comparison of the retention times of the derivatives with those of authentic standards of known configuration.
This method is highly sensitive and can be applied to small amounts of sample.
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for the separation and identification of individual components within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Retention Index (RI) analysis are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures. In the context of this compound, GC-MS analysis would involve vaporizing the compound and passing it through a chromatographic column to separate it from other components. The separated compound would then be ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.
A thorough search of scientific literature and databases did not yield any specific GC-MS data for this compound. For the related compound, Methyl 3-hydroxydecanoate (B1257068), the NIST Mass Spectrometry Data Center provides mass spectral data, with a top peak at m/z 103. However, the additional methyl group at the 9th position in the requested compound would likely alter the fragmentation pattern. Without experimental data, a detailed discussion of its specific GC-MS profile is not possible.
Retention Index Analysis for Compound Confirmation
The Retention Index (RI) is a system used in gas chromatography to convert retention times into system-independent constants. This allows for the comparison of values obtained from different instruments and under different conditions, aiding in the confirmation of a compound's identity. The Kovats retention index, for example, is calculated by comparing the retention time of the analyte to that of n-alkane standards.
Specific retention index data for this compound on standard non-polar or polar capillary columns is not available in public databases. While the PubChem entry for Methyl 3-hydroxydecanoate lists a Kovats Retention Index of 1430 on a standard non-polar phase, this value cannot be directly extrapolated to this compound due to the structural difference.
Computational Chemistry in Support of Structure Elucidation
Computational chemistry provides theoretical insights into molecular structure, properties, and spectroscopic behavior, which can be invaluable in supporting experimental data for structure elucidation.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, such as molecular mechanics and quantum chemistry methods, can be used to predict the three-dimensional structure and conformational preferences of a molecule. This analysis would be crucial for understanding the spatial arrangement of the atoms in this compound and how its structure influences its chemical and physical properties. Such studies would typically involve energy minimization to find the most stable conformers and an analysis of the rotational barriers around its single bonds. No specific molecular modeling or conformational analysis studies for this compound have been published in the accessible scientific literature.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), can be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the proposed structure.
Predicted ¹H and ¹³C NMR Spectra: Calculations would provide theoretical chemical shifts for each proton and carbon atom in the this compound molecule.
Predicted IR Spectrum: Computational analysis would yield the vibrational frequencies corresponding to the stretching and bending of the different bonds within the molecule, such as the C=O, C-O, O-H, and C-H bonds.
A search for computationally predicted spectroscopic parameters for this compound did not yield any specific results. While general principles of spectroscopy can infer expected regions for certain peaks, a detailed and accurate prediction requires specific computational studies that have not been performed or published for this particular compound.
Biological and Ecological Significance
Role as a Constituent of Bioactive Natural Products
Methyl 3-hydroxy-9-methyldecanoate is a fatty acid ester that can serve as a structural component of more complex bioactive natural products. Its incorporation into larger molecules, particularly depsipeptides, can significantly shape their biological functions.
Depsipeptides are a class of natural products composed of both amino acids and hydroxy acids, linked by amide and ester bonds, respectively. frontiersin.org The inclusion of a hydroxy acid moiety, such as the one derived from this compound, is crucial for the diverse biological activities exhibited by these compounds. The α-hydroxy acids in these structures can mimic the corresponding α-amino acids, enabling depsipeptides to interact with a wide range of proteins, similar to natural peptides. researchgate.net This interaction capability is the foundation for their potent biological effects, which include antitumor, antifungal, antiviral, antimalarial, and immunosuppressant activities. frontiersin.orgresearchgate.net
The biosynthesis of depsipeptides occurs through large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPSs). nih.gov These enzymatic systems can incorporate hydroxy acid residues during the elongation of the peptide chain. nih.gov For instance, in some fungal systems, an adenylation (A) domain of an NRPS module specifically recognizes and activates a hydroxy acid, which is then incorporated into the growing chain via an ester bond. nih.gov The specific structure of the hydroxy acid, including chain length and branching, as seen in the 9-methyl group of this compound, contributes to the unique three-dimensional conformation of the final depsipeptide, influencing its target specificity and potency. For example, the unantimycin class of depsipeptides, which incorporate a 3-hydroxybenzoate moiety, exhibit significant anticancer activities with reduced toxicity to noncancerous cells. nih.gov This highlights how the nature of the hydroxy acid starter unit is a key determinant of the therapeutic profile of the parent compound.
Table 1: Examples of Bioactive Depsipeptides and their Activities
| Depsipeptide | Biological Activity | Source Organism Type |
| Antimycin | Piscicide (fish poison), Insecticide | Fungus |
| Valinomycin | K+ ionophore, Antibiotic | Bacterium |
| Cryptophycin | Anticancer | Cyanobacterium |
| Kutzneride | Antimicrobial | Bacterium |
| Unantimycins B-E | Anticancer | Bacterium |
| Saroclides | Lowering blood lipids | Fungus |
This table provides examples of depsipeptides and their known biological activities, illustrating the functional diversity of this class of compounds. frontiersin.orgnih.govnih.gov
Proposed Roles in Inter-species Chemical Communication
Chemical signals, or semiochemicals, are fundamental to communication between organisms. Based on its structural properties as a volatile ester, this compound has the potential to function in such ecological interactions.
Floral volatiles are a chemically diverse group of metabolites that mediate plant-pollinator interactions and defend against herbivores. researchgate.net Esters, such as methyl benzoate (B1203000) and methyl salicylate, are common constituents of floral scents, serving to attract pollinators to numerous plant species. nih.gov These volatile compounds are synthesized by specific enzymes, such as carboxyl methyltransferases, which are active in plant flowers. nih.gov Given that this compound is a methyl ester, it shares a key functional group with many known floral volatiles. Its production by plants could contribute to a specific scent bouquet aimed at attracting particular pollinators or repelling florivores.
In addition to plant communication, many insects use methyl-branched hydrocarbons and their derivatives as pheromones for mating and aggregation. For example, (9S)-9-Methylnonadecane is a pheromone component for the cotton leafworm (Alabama argillacea), and (3R,5R,9R)-3,5,9-Trimethyldodecanal is a pheromone for the strepsipteran Stylops melittae. pherobase.compherobase.com The 9-methyl branch in this compound is a structural feature present in these known semiochemicals. It is plausible that this compound or its derivatives could be biosynthesized by insects and used as a component of their chemical communication systems, acting as attractants, allomones, or kairomones. pherobase.com The production of volatile esters by microbes is also a well-established phenomenon, often contributing to the characteristic aroma of fermented foods. researchgate.net
Table 2: Examples of Structurally Related Semiochemicals and Floral Volatiles
| Compound | Function | Organism |
| Methyl Benzoate | Floral Volatile (Pollinator Attractant) | Various Plants (e.g., Petunia) |
| Methyl Salicylate | Floral Volatile, Plant Defense Signal | Various Plants (e.g., Clarkia breweri) |
| (9S)-9-Methylnonadecane | Pheromone | Alabama argillacea (Cotton leafworm) |
| (3R,5R,9R)-3,5,9-Trimethyldodecanal | Pheromone | Stylops melittae |
This table showcases compounds with functional or structural similarities to this compound that are known to be involved in chemical communication. nih.govpherobase.compherobase.com
Involvement in Microbial Metabolism and Biotransformations
Microorganisms employ fatty acid metabolism for energy production and as a source of building blocks for cellular components. numberanalytics.com Within these metabolic networks, 3-hydroxy fatty acids are key intermediates.
The principal pathway for fatty acid degradation in microbes is beta-oxidation. numberanalytics.com This cyclical process breaks down fatty acids into two-carbon acetyl-CoA units. A crucial step in this pathway is the hydration of an enoyl-CoA intermediate by an enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA. nih.gov This 3-hydroxyacyl-CoA is then oxidized to a 3-ketoacyl-CoA before being cleaved. numberanalytics.com Therefore, a compound like 3-hydroxy-9-methyldecanoic acid (the parent acid of the methyl ester) is a natural intermediate in the beta-oxidation of 9-methyldecanoic acid. Before entering this pathway, an ester like this compound would first need to be hydrolyzed by an esterase to yield the free fatty acid and methanol (B129727).
Furthermore, 3-hydroxyacyl-CoAs are not only degradation intermediates but also precursors for the biosynthesis of other compounds. For example, they are the monomers for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by many bacteria as a form of energy storage. nih.govresearchgate.net By manipulating microbial metabolic pathways, it is possible to engineer organisms to produce specific hydroxy fatty acids. frontiersin.orgnih.gov For instance, knocking out key genes in the beta-oxidation pathway, such as fadD and fadE in E. coli, can prevent the degradation of fatty acids and lead to the accumulation of intermediates like ω-hydroxy fatty acids when a suitable hydroxylation enzyme is introduced. frontiersin.org
Table 3: Key Steps and Intermediates in Microbial Beta-Oxidation
| Step | Enzyme Class | Substrate | Product |
| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA | Enoyl-CoA |
| 2. Hydration | Enoyl-CoA Hydratase | Enoyl-CoA | 3-Hydroxyacyl-CoA |
| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA |
| 4. Thiolytic Cleavage | Thiolase | 3-Ketoacyl-CoA | Acetyl-CoA + Shortened Fatty Acyl-CoA |
This table outlines the core reactions of the beta-oxidation pathway, highlighting the formation of the 3-hydroxyacyl-CoA intermediate. numberanalytics.comnih.gov
Applications as Chemical Probes in Metabolic Studies
Understanding the flow of metabolites through complex biological pathways requires sophisticated tools. Chemical probes, which are modified versions of natural metabolites, are invaluable for elucidating these processes.
A molecule like this compound could be synthetically modified to serve as a chemical probe for investigating fatty acid metabolism. The general strategy involves incorporating a "tag" or "handle" onto the molecule that is not naturally present in the cell but can be detected or reacted with selectively. Common tags include alkynes or azides, which can be used in "click chemistry" reactions to attach fluorescent dyes or affinity labels. researchgate.net
For example, an alkynyl- or azido-tagged version of this compound could be introduced to cultured cells or organisms. After cellular uptake and hydrolysis, the resulting tagged 3-hydroxy fatty acid would enter metabolic pathways. Its journey could be tracked to identify which enzymes process it, which proteins it interacts with, and into which complex lipids it becomes incorporated. This approach has been successfully used to profile protein glycation using an alkyne-labeled methylglyoxal (B44143) probe and to identify targets of lysine (B10760008) methyltransferases. researchgate.netnih.gov A tagged version of this compound could similarly be used to isolate and identify enzymes involved in branched-chain fatty acid processing or to quantify its flux into different metabolic pools, providing a powerful tool to dissect the intricacies of lipid metabolism.
Development of Labeled Analogs for Tracking Metabolic Pathways
There is currently no available information regarding the synthesis or application of isotopically labeled or otherwise tagged analogs of this compound for metabolic studies. Research in this specific area appears to be unpublished or has not been undertaken.
Derivatives and Analog Development
Design Principles for Structural Modification
The design of new analogs is guided by principles that aim to understand and optimize the interaction of the molecule with its biological target. For Methyl 3-hydroxy-9-methyldecanoate, modifications would logically focus on its core structural features: the fatty acid ester chain and the specific positions of its hydroxyl and methyl groups.
The aliphatic chain of a fatty acid derivative is a critical determinant of its physical properties, such as lipophilicity, which governs its ability to cross cell membranes. The position of methyl branching also significantly influences how the molecule packs and interacts with biological systems. researchgate.net
Branching Position Isomerization: The methyl group at the C-9 position is a defining feature. Shifting this group along the carbon chain would create a series of structural isomers. For example, moving the methyl group to the C-8 or C-10 position would result in novel branched-chain fatty acid esters. Analogs with branching near the end of the chain, such as on the penultimate (iso) or antepenultimate (anteiso) carbon, are common in nature and are known to alter membrane fluidity. nih.govnih.gov Exploring these positional isomers is a rational strategy to probe the structural requirements for activity.
Introducing new functional groups can establish new interactions (e.g., hydrogen bonds, ionic bonds) with a biological target, alter metabolic stability, or change the molecule's electronic properties.
Unsaturation: The introduction of one or more double bonds into the alkyl chain would create unsaturated analogs. For example, a double bond could be placed at various positions to create a series of regioisomers. Research on other branched-chain fatty acids has demonstrated that incorporating a cis-double bond can significantly enhance anticancer activity. nih.gov
Additional Alkyl or Aryl Groups: Besides the existing methyl group, other small alkyl groups like ethyl or propyl could be introduced at the C-9 position or other locations to explore the steric tolerance of the target. nih.gov Phenyl groups could also be incorporated to introduce potential pi-stacking interactions. fao.org
Modification of the Hydroxyl Group: The 3-hydroxy group is a key feature. It could be esterified or etherified to modify polarity. Alternatively, its stereochemistry could be inverted to probe the spatial requirements of its binding partner. New hydroxyl groups could also be added at other positions along the chain.
Synthetic Pathways for Modified Analogs
The synthesis of the designed analogs requires robust and stereocontrolled chemical reactions. The presence of two chiral centers (at C-3 and C-9) in many of the proposed analogs necessitates the use of stereoselective synthesis to produce single, well-defined stereoisomers.
Synthesizing enantiomerically pure analogs is crucial, as different stereoisomers can have vastly different biological activities.
A plausible retrosynthetic analysis for a generic analog with altered chain length and branching would involve key steps such as stereoselective reduction to establish the 3-hydroxy stereocenter and the use of organometallic reagents to construct the branched carbon skeleton. A general synthetic approach is outlined below.
Table 1: Proposed Synthetic Pathway for a Stereodefined Analog
| Step | Description | Key Reagents & Conditions |
|---|---|---|
| 1 | Chain Elongation & Branching | Start with a suitable chiral building block. Utilize organocuprate addition to an α,β-unsaturated ester to introduce the branched alkyl chain. |
| 2 | Ketoester Formation | The resulting ester is converted to a β-ketoester, for example, via a Claisen condensation reaction. |
| 3 | Stereoselective Reduction | The ketone of the β-ketoester is stereoselectively reduced to form the desired 3-hydroxy stereoisomer. This can be achieved using chiral reducing agents like (R)- or (S)-CBS catalysts. |
This modular approach allows for the variation of both the chain length and the position and nature of the branching group by selecting different starting materials and reagents. For instance, cross-metathesis reactions have been successfully used to elongate fatty acid chains in the synthesis of related hydroxy-fatty acids. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-Activity Relationship (SAR) analysis is fundamental to understanding how molecular structure correlates with biological function. nih.gov By synthesizing and testing a library of the analogs designed above, a systematic SAR profile for this compound could be established.
A hypothetical SAR study would involve assessing the biological activity of each analog in a relevant assay. The results would help identify the key structural features—the pharmacophore—responsible for its activity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
| Compound | R (Chain End) | X (Branching) | Y (Modification) | Predicted Relative Biological Activity |
|---|---|---|---|---|
| Parent | -CH₃ | 9-CH₃ | 3-(R)-OH | 1.0 |
| Analog 1 | -CH₂CH₃ | 9-CH₃ | 3-(R)-OH | 0.8 |
| Analog 2 | -H | 9-CH₃ | 3-(R)-OH | 0.5 |
| Analog 3 | -CH₃ | 8-CH₃ | 3-(R)-OH | 1.2 |
| Analog 4 | -CH₃ | anteiso | 3-(R)-OH | 1.5 |
| Analog 5 | -CH₃ | 9-CH₂CH₃ | 3-(R)-OH | 0.6 |
| Analog 6 | -CH₃ | 9-CH₃ | 3-(S)-OH | 0.1 |
| Analog 7 | -CH₃ | 9-CH₃ | 3-keto | <0.1 |
Disclaimer: The "Predicted Relative Biological Activity" is purely hypothetical and serves to illustrate the principles of SAR studies. Actual activities would need to be determined through experimental testing.
The length of the main alkyl chain is important, with the C10 chain of the parent compound being near-optimal (compare Parent vs. Analogs 1 & 2).
The position of the methyl branch is critical. Moving it to the C-8 position (Analog 3) or creating an anteiso-like structure (Analog 4) appears to enhance activity. nih.gov
Increasing the steric bulk at the branch point (Analog 5) is detrimental to activity. nih.gov
The stereochemistry and presence of the 3-hydroxy group are essential for activity, as shown by the low predicted activity of the (S)-isomer (Analog 6) and the keto-analog (Analog 7).
The introduction of unsaturation (Analog 8) significantly boosts activity, suggesting a beneficial conformational effect or a new interaction with the target. nih.gov
Analytical Methodologies for Research Applications
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of FAMEs, including methyl 3-hydroxy-9-methyldecanoate. nih.govnih.gov Its high sensitivity and ability to provide structural information make it an invaluable tool. nih.gov
Optimization of Column Chemistry and Temperature Programs
The separation of FAMEs in a complex mixture is highly dependent on the gas chromatography (GC) column's stationary phase and the oven temperature program. For the analysis of FAMEs, polar polyester (B1180765) liquid phases, such as those of the Carbowax™ type, are frequently used. aocs.org These columns effectively separate FAMEs with varying degrees of unsaturation and chain lengths. aocs.org The use of a highly polar phase is particularly important for resolving isomers, including trans fatty acids. aocs.org
The temperature program plays a critical role in achieving optimal separation. A multi-step temperature gradient is often employed to resolve a wide range of fatty acids. For instance, a program might start at a lower temperature to separate shorter-chain FAMEs and gradually increase to elute longer-chain and more complex molecules. nih.gov An optimized temperature program can prevent co-elution of different compounds and reduce background noise, especially at higher temperatures. nih.gov For example, a method could involve an initial temperature of 80°C, ramping to 240°C to elute free fatty acids, then to 320°C for wax esters, and a final ramp to 350°C for steryl esters and triglycerides. nih.gov
Table 1: Example GC Oven Temperature Program for FAME Analysis
| Step | Initial Temperature (°C) | Final Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| 1 | 60 | 215 | 15 | 0 |
| 2 | 215 | 250 | 10 | 0 |
| 3 | 250 | 260 | 2 | 0 |
| 4 | 260 | 280 | 5 | 2 |
This table is illustrative and based on a general program for FAME analysis. Specific parameters would be optimized for the analysis of this compound. europa.eu
Chemical Ionization Mass Spectrometry for Enhanced Detection
While electron ionization (EI) is a common technique in GC-MS, it can sometimes lead to extensive fragmentation, making it difficult to determine the molecular weight of certain compounds, particularly polyunsaturated fatty acid methyl esters. nih.govjeol.com Chemical ionization (CI) is a softer ionization technique that often produces a clear molecular ion (MH+), which is crucial for accurate mass determination. nih.govjeol.com This is particularly advantageous for identifying trace components and unresolved peaks in a chromatogram. nih.gov
CI-MS/MS, where collision-induced dissociation is performed on the CI-generated ions, can reveal characteristic fragmentation patterns that help in the structural elucidation of FAMEs. nih.gov The use of specific ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in CI mode enhances the selectivity and sensitivity of quantitative analysis. nih.govchromatographyonline.com Negative chemical ionization (NCI) is another powerful technique that, when combined with derivatization (e.g., with pentafluorobenzyl bromide), can provide high sensitivity for the comprehensive analysis of fatty acids. nih.gov
Metabolomics Approaches for Comprehensive Analysis
Metabolomics provides a powerful framework for the comprehensive study of metabolites, including this compound, within a biological system. nih.gov This approach can be broadly categorized into targeted and untargeted methods. nih.gov
Targeted and Untargeted Metabolite Profiling
Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. nih.gov This approach offers high sensitivity and specificity and is often used to validate findings from untargeted studies or to measure known biomarkers. nih.govnih.gov For instance, a targeted method could be developed to precisely quantify this compound and other related fatty acids in plasma samples. nih.gov This often involves the use of stable isotope-labeled internal standards to ensure accuracy. nih.gov
Untargeted metabolomics , on the other hand, aims to analyze as many metabolites as possible in a sample without pre-selection. nih.gov This discovery-driven approach is valuable for identifying unexpected changes in metabolic profiles between different biological states. nih.govresearchgate.net While it provides a broader overview, the identification and quantification of all detected features can be challenging. nih.gov A combination of both targeted and untargeted approaches can provide a more complete understanding of the metabolome. mdpi.commdpi.com
Table 2: Comparison of Targeted and Untargeted Metabolomics
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Goal | Quantify specific, known metabolites | Profile as many metabolites as possible |
| Selectivity | High | Low to moderate |
| Sensitivity | High | Moderate |
| Scope | Narrow (predefined set of metabolites) | Broad (global metabolite profile) |
| Data Analysis | Relatively straightforward | Complex, requires advanced bioinformatics |
| Application | Hypothesis testing, biomarker validation | Hypothesis generation, discovery of novel biomarkers |
Development of Instrumental Spectral Libraries
A major challenge in metabolomics is the confident identification of detected compounds. mdpi.com The development of comprehensive and high-quality instrumental spectral libraries is crucial to address this. acs.org These libraries contain mass spectra and retention time information for a wide range of authentic standard compounds, acquired under standardized conditions. mdpi.com
The creation of in-house or publicly available spectral libraries, such as METLIN and those from the GNPS community, significantly aids in the annotation of experimental data. nih.govtargetanalysis.gr These libraries can be built using data from various analytical platforms and ionization techniques. nih.gov For instance, generating spectra at different collision energies can improve the reliability of matching across different instruments. mdpi.com Computational methods are also being developed to expand existing spectral libraries, further enhancing the potential for metabolite identification. acs.org
Sample Preparation Methods for Complex Biological Matrices
The analysis of this compound from complex biological samples such as plasma, tissues, or microbial cultures requires effective sample preparation to remove interfering substances and enrich the analyte of interest. nih.govnih.gov Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
For the analysis of total fatty acids, a hydrolysis step is often required to release fatty acids from their esterified forms (e.g., triglycerides, phospholipids). nih.gov This is typically followed by an extraction step. For example, a biphasic extraction using methanol (B129727), chloroform, and water (a modified Folch method) is a widely used technique for lipid extraction. mdpi.com
Derivatization is a key step in preparing fatty acids for GC analysis, converting them into more volatile and less polar fatty acid methyl esters (FAMEs). chromatographyonline.com Common derivatization reagents include methanolic potassium hydroxide (B78521) for transesterification and boron trifluoride (BF3) in methanol for the esterification of free fatty acids. nih.govresearchgate.net Automation of these sample preparation steps can improve reproducibility and throughput. chromatographyonline.com
Microextraction Techniques for Trace Analysis
For the analysis of trace amounts of FAMEs, various microextraction techniques are employed to concentrate the analyte from a sample matrix. These methods are favored for their low solvent consumption, reduced sample volume requirements, and environmental friendliness. Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are commonly utilized.
In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte.
LPME involves the use of a small volume of an extracting solvent, either directly in contact with the sample (direct immersion) or within a porous membrane. Dispersive liquid-liquid microextraction (DLLME) is another variant where the extracting solvent is dispersed in the aqueous sample, maximizing the surface area for rapid extraction.
Derivatization Strategies for Enhanced Detection
Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of hydroxy fatty acid methyl esters. The hydroxyl group can be converted into a less polar and more volatile derivative, which enhances its performance in gas chromatography (GC) analysis.
Common derivatization reagents for hydroxyl groups include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. Acylation reagents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, can also be used to form ester derivatives. These derivatization steps are crucial for obtaining sharp chromatographic peaks and enabling accurate quantification, especially when coupled with mass spectrometry (MS) for structural elucidation.
The current body of scientific knowledge on this compound is exceptionally limited. To facilitate a comprehensive understanding of this compound, further research is imperative to determine its fundamental properties, natural sources, and potential applications. The development and publication of such studies are essential before a detailed and scientifically robust article can be composed.
Future Research Directions
Elucidation of Novel Enzymatic Machinery for Biosynthesis
The biosynthesis of Methyl 3-hydroxy-9-methyldecanoate likely involves a modified fatty acid synthesis pathway. Fatty acids are fundamental metabolites created through a complex and essential biosynthetic process. nih.gov This process resembles an assembly line where an acyl carrier protein (ACP) guides the growing fatty acid chain through various enzymatic domains for modification. nih.govnih.govosti.gov While the core machinery is conserved, the unique structure of this compound, specifically the hydroxyl group at the C-3 position and the methyl group at the C-9 position, points towards the involvement of specialized enzymes.
Future research should focus on identifying and characterizing the enzymes responsible for these modifications. This could involve:
Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of organisms that produce this compound to identify gene clusters encoding for unique fatty acid modifying enzymes. For instance, studies on Paeonia delavayi have identified key genes related to fatty acid biosynthesis, including those for 3-hydroxyacyl-ACP dehydratase and other modifying enzymes. mdpi.com
Enzyme Assays: Expressing candidate enzymes in heterologous hosts and performing in vitro assays to confirm their specific activities, such as hydroxylation and methylation at specific positions on the decanoic acid backbone.
Structural Biology: Determining the three-dimensional structures of these novel enzymes to understand their catalytic mechanisms and substrate specificity. nih.gov
Understanding the enzymatic machinery will not only shed light on the natural production of this compound but also open doors for its biotechnological production.
Chemoenzymatic Synthesis of Specific Stereoisomers
The presence of chiral centers at the C-3 and C-9 positions means that this compound can exist in multiple stereoisomeric forms. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, developing methods for the synthesis of specific stereoisomers is crucial for detailed biological studies.
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach. nih.govcirad.fr Future research in this area could include:
Lipase-Catalyzed Resolutions: Utilizing lipases for the kinetic resolution of racemic mixtures of hydroxy fatty acids or their esters to separate different stereoisomers. researchgate.net
Stereoselective Reductions: Employing alcohol dehydrogenases for the stereoselective reduction of a corresponding 3-keto-9-methyldecanoate precursor to generate the desired (R)- or (S)-3-hydroxy configuration.
Directed Evolution of Enzymes: Engineering existing enzymes to enhance their stereoselectivity and efficiency for the synthesis of the desired stereoisomer of this compound.
Successful chemoenzymatic routes will provide access to enantiomerically pure forms of the compound, which are essential for elucidating its structure-activity relationships.
Detailed Mechanistic Studies of Biological Activities
Preliminary research on related fatty acid esters suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and signaling functions. nih.govnih.gov For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are known to exhibit anti-inflammatory effects. nih.gov Omega-3 fatty acid esters have also been extensively studied for their physiological roles. wikipedia.org
Future studies should aim to systematically investigate the biological activities of this compound and elucidate the underlying molecular mechanisms. Key research areas include:
Receptor Binding Assays: Investigating the interaction of this compound with known fatty acid receptors, such as G-protein coupled receptors (GPCRs), to identify its cellular targets.
Cell-Based Assays: Evaluating its effects on various cellular processes, including inflammation, cell proliferation, and apoptosis in relevant cell lines.
Transcriptomic and Proteomic Analyses: Studying the changes in gene and protein expression in cells or tissues treated with this compound to identify the signaling pathways it modulates.
These mechanistic studies will be critical in determining the potential therapeutic or physiological relevance of this compound.
Exploration of New Ecological Roles and Interactions
Many structurally similar compounds, particularly microbial volatile organic compounds (MVOCs), play crucial roles in mediating interactions between organisms. apsnet.orgpsu.eduapsnet.org These volatile compounds can act as signaling molecules in plant-microbe, microbe-microbe, and plant-insect interactions. apsnet.orgnih.govnih.gov Given its potential volatility, this compound may have similar ecological functions.
Future ecological research should focus on:
Investigating its Role as a Semiochemical: Determining if this compound acts as a pheromone, allomone, or kairomone in insect communication or defense.
Studying its Influence on Plant Growth and Defense: Assessing its ability to promote plant growth, induce systemic resistance against pathogens, or act as a signaling molecule in plant-plant communication. psu.eduapsnet.org
Analyzing its Function in Microbial Communities: Exploring its role in quorum sensing, biofilm formation, or as an antimicrobial agent that shapes microbial community structure. nih.gov
Uncovering the ecological roles of this compound will provide insights into the chemical language that governs interactions in various ecosystems.
Development of Advanced Analytical Platforms for In Situ Detection
To fully understand the biological and ecological significance of this compound, it is essential to detect and quantify it in complex biological and environmental samples, preferably in situ. Current analytical methods for fatty acid esters often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.netresearchgate.net
Future research should focus on developing more sensitive, selective, and rapid analytical platforms for its detection. This could involve:
Developing Specific Antibodies: Creating monoclonal or polyclonal antibodies for use in immunoassays, such as ELISA, for high-throughput screening.
Designing Novel Biosensors: Engineering biosensors based on specific enzymes or receptors that can detect this compound in real-time.
Improving Mass Spectrometry Techniques: Enhancing LC-MS/MS methods for better separation of isomers and increased sensitivity for trace-level detection in complex matrices. nih.gov
Exploring In Situ Imaging Techniques: Utilizing techniques like mass spectrometry imaging to visualize the spatial distribution of this compound within tissues or microbial communities.
Advanced analytical platforms will be instrumental in correlating the presence and concentration of this compound with specific biological or ecological phenomena.
Q & A
Q. What are the recommended laboratory methods for synthesizing Methyl 3-hydroxy-9-methyldecanoate?
- Methodological Answer : Synthesis typically involves esterification of 3-hydroxy-9-methyldecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Protecting groups may be required for the hydroxyl group during synthesis to prevent side reactions. For example, trimethylsilyl (TMS) protection can be used, followed by deprotection using tetrabutylammonium fluoride (TBAF) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (MS) for structural confirmation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability assessments should monitor degradation via HPLC or GC-MS over time. Avoid contact with strong oxidizers, as thermal decomposition may release CO, CO2, or other hazardous byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm hydroxyl and methyl branching positions.
- GC-MS/EI : For purity assessment and fragmentation pattern analysis.
- FT-IR : To identify ester (C=O, ~1740 cm<sup>-1</sup>) and hydroxyl (O-H, ~3400 cm<sup>-1</sup>) groups.
- Melting Point Analysis : Compare with literature values (if available) for consistency .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., enthalpy of vaporization) for this compound be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pressure, purity). Use standardized methods like static or dynamic vapor pressure measurements. For example, the Antoine equation parameters (log10(P) = A − B/(T + C)) can be derived from vapor pressure data across multiple temperatures . Cross-validate results with computational models (e.g., COSMO-RS) to identify outliers .
Q. What experimental design considerations are critical for studying environmental degradation of this compound?
- Methodological Answer : Simulate natural conditions (pH 5–9, UV exposure, microbial activity) and monitor degradation products via LC-MS/MS. Assess aqueous solubility and octanol-water partition coefficients (log P) to predict bioaccumulation potential. Reference ecotoxicological guidelines (e.g., OECD 301) for biodegradability testing .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer : Use design of experiments (DoE) to test variables like catalyst loading, temperature, and solvent polarity. For example, coupling reactions with EDC/NHS (common in ester modifications) require precise pH control (4.5–6.5) and anhydrous conditions . Monitor intermediates via TLC or in-situ IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
